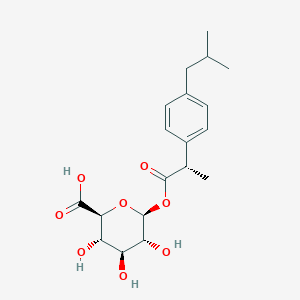

Ibuprofen Acyl-beta-D-glucuronide

Description

BenchChem offers high-quality Ibuprofen Acyl-beta-D-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ibuprofen Acyl-beta-D-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

98649-76-4 |

|---|---|

Molecular Formula |

C19H26O8 |

Molecular Weight |

382.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S)-2-[4-(2-methylpropyl)phenyl]propanoyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C19H26O8/c1-9(2)8-11-4-6-12(7-5-11)10(3)18(25)27-19-15(22)13(20)14(21)16(26-19)17(23)24/h4-7,9-10,13-16,19-22H,8H2,1-3H3,(H,23,24)/t10-,13-,14-,15+,16-,19-/m0/s1 |

InChI Key |

ABOLXXZAJIAUGR-LEBSGKMFSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Ibuprofen acyl-beta-D-glucuronide chemical structure and properties

Technical Guide: Ibuprofen Acyl- -D-Glucuronide – Structure, Reactivity, and Bioanalysis[1]

Executive Summary

Ibuprofen acyl-

Unlike ether glucuronides, Ibu-G is electrophilic. It undergoes spontaneous acyl migration and covalent binding to plasma proteins (via transacylation). This guide dissects the structural basis of this reactivity, the enzymatic pathways governing its formation, and the rigorous analytical protocols required to quantify it accurately without ex vivo degradation.

Chemical Structure and Stereochemistry

Ibuprofen is a 2-arylpropionic acid administered as a racemate. Consequently, Ibu-G exists not as a single entity but as a pair of diastereomers, complicating its physicochemical profile.

Structural Definition

-

IUPAC Name: 1-O-[2-(4-isobutylphenyl)propionyl]-

-D-glucopyranuronic acid -

Molecular Formula:

[2][3][4][][6] -

Molecular Weight: 382.41 g/mol

-

Linkage: The carboxyl group of ibuprofen is esterified to the anomeric hydroxyl (C1) of glucuronic acid in the

-configuration.

Stereochemical Complexity

Because the glucuronic acid moiety is chirally pure (D-configuration), the conjugation of racemic ibuprofen yields two diastereomers:

-

(S)-Ibuprofen-

-D-glucuronide (Pharmacologically active isomer conjugate) -

(R)-Ibuprofen-

-D-glucuronide (Inversion product conjugate)

Critical Insight: The acyl-glucuronide bond is high-energy compared to ether glucuronides. The electron-withdrawing nature of the glycosidic ring activates the ester carbonyl, making it susceptible to nucleophilic attack by hydroxide ions (hydrolysis) or amino groups (protein binding).

Physicochemical Reactivity: The Instability Cascade

The defining characteristic of Ibu-G is its instability at physiological pH (7.4). It undergoes two competing non-enzymatic reactions: Hydrolysis and Acyl Migration .

Acyl Migration Mechanism

Under neutral or basic conditions, the acyl group does not remain fixed at the C1 position. It migrates to the C2, C3, and C4 hydroxyl groups of the glucuronic acid ring via an intramolecular ortho-ester intermediate. This "shuffling" creates a mixture of positional isomers that are resistant to

Protein Adduction (Transacylation)

Ibu-G can covalently modify proteins (e.g., Human Serum Albumin, HSA) through a transacylation mechanism . A nucleophilic lysine residue on the protein attacks the ester carbonyl of the glucuronide, releasing glucuronic acid and forming a stable amide bond with ibuprofen. This is the basis of the "Hapten Hypothesis" for idiosyncratic drug toxicity.

Visualizing the Reactivity Pathways:

Figure 1: The fate of Ibuprofen Acyl-Glucuronide. The 1-β-O isomer is the primary biosynthetic product, which can either hydrolyze, migrate to positional isomers, or covalently bind to proteins.

Biosynthesis and Metabolic Pathways

The formation of Ibu-G is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily in the liver and kidney.

Key Isoforms

Research identifies UGT2B7 as the dominant catalyst for ibuprofen glucuronidation.

-

UGT2B7: High affinity for both (S)- and (R)-ibuprofen.

-

UGT1A3 & UGT1A9: Minor contributions.

Comparative Reactivity (Safety Paradox)

Ibuprofen is considered safe, yet it forms a reactive acyl glucuronide. Why? Comparative studies with Ibufenac (a structural analog withdrawn due to hepatotoxicity) reveal that while both form acyl glucuronides, Ibufenac-glucuronide is significantly more labile and reactive toward proteins.[7]

-

Ibuprofen-G: Moderate stability, lower covalent binding (CVB).

-

Ibufenac-G: High instability, high CVB index.

Table 1: Comparative Properties of NSAID Acyl Glucuronides

| Parameter | Ibuprofen-Glucuronide | Ibufenac-Glucuronide | Implication |

| Half-life ( | ~2.5 - 3.0 hours | < 1.0 hour | Ibufenac-G degrades faster, exposing tissue to higher reactivity. |

| Acyl Migration Rate | Moderate | Rapid | Rapid migration correlates with higher protein adduct formation. |

| Covalent Binding (HSA) | Detectable (Low) | High | Higher binding correlates with immune-mediated toxicity risks. |

Analytical Methodologies: Quantification & Stabilization[11]

Accurate quantification of Ibu-G is notoriously difficult due to ex vivo degradation. Standard plasma processing (neutral pH) will cause up to 40% loss of analyte within hours.

Protocol: Sample Collection & Stabilization

Objective: Halt hydrolysis and acyl migration immediately upon blood draw.

-

Acidification: Collect blood into tubes pre-filled with acidic buffer to achieve a final plasma pH of 3.0 – 4.0 .

-

Reagent: 0.5M Phosphoric acid or 1M HCl (approx. 10 µL per 1 mL plasma).

-

Mechanism:[8] At pH < 4, the ester bond is protonated and stable; acyl migration is kinetically inhibited.

-

-

Temperature: Process immediately at 4°C (ice bath).

-

Storage: Store at -80°C. Stability is maintained for ~6 months. Avoid repeated freeze-thaw cycles.

LC-MS/MS Workflow

Method: Reversed-Phase Chromatography with Negative Ion Electrospray Ionization (ESI-).

-

Column: C18 (e.g., Acquity BEH C18), 1.7 µm particle size.

-

Mobile Phase:

-

Gradient: Rapid gradient (5% B to 95% B over 5 mins) to minimize on-column degradation.

-

Mass Transitions (MRM):

-

Precursor: m/z 381.1

-

Product: m/z 205.1 (Ibuprofen carboxylate fragment) + m/z 113 (Glucuronide fragment).

-

Visualizing the Analytical Logic:

Figure 2: Validated workflow for Ibuprofen-Glucuronide quantification. The acidification step is non-negotiable to prevent ex vivo degradation.

References

-

Castillo, M., et al. (1995). "Disposition and covalent binding of ibuprofen and its acyl glucuronide in the elderly." Clinical Pharmacology & Therapeutics.

-

Spahn-Langguth, H., & Benet, L. Z. (1992). "Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism?" Drug Metabolism Reviews.

-

Johnson, J. A., et al. (2007). "Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes." Drug Metabolism and Disposition.

-

Boelsterli, U. A. (2002). "Xenobiotic acyl glucuronides and acyl CoA thioesters as protein-reactive metabolites with the potential to cause idiosyncratic drug reactions." Current Drug Metabolism.

-

Wang, J., et al. (2006). "Validation of LC–MS-MS Methods for the Determination of Ibuprofen in Miniature Swine Plasma." LCGC North America.

Sources

- 1. users.ox.ac.uk [users.ox.ac.uk]

- 2. Ibuprofen Acyl-beta-D-glucuronide | C19H26O8 | CID 46781933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ibuprofen Acyl-Beta-D-glucuronide (mixture of diastereomers) [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Disposition and reactivity of ibuprofen and ibufenac acyl glucuronides in vivo in the rhesus monkey and in vitro with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transacylation and hydrolysis of the acyl glucuronides of ibuprofen and its α-methyl-substituted analogues investigated by 1H NMR spectroscopy and computational chemistry: Implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Direct determination of ibuprofen and ibuprofen acyl glucuronide in plasma by high-performance liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

Ibuprofen acyl glucuronide CAS number 115075-59-7

Technical Whitepaper: Ibuprofen Acyl Glucuronide (IAG)

CAS Number: 115075-59-7 Molecular Formula: C19H26O8 Molecular Weight: 382.41 g/mol [1][2]

Executive Summary

Ibuprofen acyl glucuronide (IAG) is the primary Phase II metabolite of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. While glucuronidation is classically viewed as a detoxification pathway facilitating renal excretion, IAG represents a "soft electrophile" capable of covalent binding to plasma and tissue proteins. This reactivity, driven by the instability of the 1-β-O-acyl linkage, poses significant challenges in bioanalysis and toxicological risk assessment.[2]

This guide provides a rigorous technical analysis of IAG, focusing on its unstable kinetics (acyl migration), the mechanisms of protein adduct formation, and the precise analytical protocols required to quantify it without ex vivo degradation.

Chemical Identity & Stereochemistry

IAG is an ester glucuronide formed by the conjugation of the carboxylic acid moiety of ibuprofen with the anomeric hydroxyl of glucuronic acid.

-

Stereochemistry: Ibuprofen is administered as a racemate (R/S).[2] Consequently, IAG exists as two diastereomers: (S)-ibuprofen-β-D-glucuronide and (R)-ibuprofen-β-D-glucuronide.[2]

-

Chiral Inversion: In vivo, (R)-ibuprofen undergoes unidirectional inversion to the pharmacologically active (S)-enantiomer.[2] Thus, (S)-IAG is often the predominant circulating metabolite.[2]

-

Chemical Stability: The ester bond at the C1 position of the glucuronic acid ring is highly susceptible to nucleophilic attack (by water or protein amines) and intramolecular rearrangement.

Biosynthesis & Metabolic Pathway

IAG formation is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver and kidney.[2]

-

Primary Isoforms: UGT2B7 is the major catalyst for S-ibuprofen glucuronidation, with contributions from UGT1A3 and UGT1A9.

-

Reaction: Transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the carboxylate of ibuprofen.[2]

Figure 1: Metabolic Pathway of Ibuprofen Glucuronidation

Caption: Biosynthetic conversion of Ibuprofen to IAG via UGT-mediated conjugation.

The Stability Challenge: Acyl Migration

The defining characteristic of IAG is its instability in neutral to basic pH. The 1-β-O-acyl group undergoes intramolecular transesterification, migrating to the 2, 3, and 4 positions of the glucuronic acid ring.

-

Mechanism: The hydroxyl group at C2 of the glucuronic acid acts as a nucleophile, attacking the ester carbonyl at C1. This forms a transient ortho-acid ester intermediate, leading to the 2-O-acyl isomer.[2] This process repeats down the ring.

-

Implication for Analysis: If plasma samples are not acidified immediately upon collection, IAG will disappear, converting into positional isomers that may not be detected by specific MRM transitions, leading to severe underestimation of metabolite exposure.

-

pH Dependence:

Figure 2: Acyl Migration Mechanism

Caption: The cascade of acyl migration from the biosynthetic 1-O-acyl form to positional isomers.[2]

Toxicological Implications: Protein Adducts

IAG is linked to idiosyncratic drug toxicity (IDT) via immune-mediated mechanisms.[2] The reactivity of IAG allows it to modify host proteins (e.g., albumin, liver proteins), creating "neo-antigens."

Two Distinct Mechanisms:

-

Transacylation (Direct Acylation): The nucleophilic amino group (Lysine) of a protein attacks the acyl carbon of IAG. The glucuronic acid is the leaving group.

-

Result: Ibuprofen is covalently bound to the protein (Amide linkage).

-

-

Glycation (via Isomers): Following migration to the 2, 3, or 4 positions, the C1 anomeric center is free to open into an aldehyde. This aldehyde reacts with protein amines to form a Schiff base (Imine), which can undergo Amadori rearrangement.

-

Result: The entire glucuronide-drug complex is bound to the protein.

-

Figure 3: Protein Adduct Formation Pathways

Caption: Dual mechanisms of covalent protein modification by Ibuprofen Acyl Glucuronide.[2]

Analytical Methodologies

Accurate quantification requires strict control over the pre-analytical phase to prevent ex vivo acyl migration.

Sample Collection & Stabilization Protocol

LC-MS/MS Quantification

-

Ionization: Electrospray Ionization (ESI) in Negative Mode .[2][3][4]

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

Table 1: Mass Spectrometry Parameters

| Parameter | Setting | Rationale |

| Polarity | Negative (ESI-) | Carboxylic acid/Glucuronide ionize best in negative mode.[2] |

| Precursor Ion | m/z 381.1 [M-H]⁻ | Deprotonated molecular ion of IAG.[2] |

| Product Ion 1 | m/z 205.1 [Aglycone-H]⁻ | Loss of glucuronic acid moiety (176 Da).[2] Primary Quantifier. |

| Product Ion 2 | m/z 193.0 [Glucuronate]⁻ | Glucuronic acid fragment.[2] Qualifier. |

| Collision Energy | 15 - 25 eV | Optimize for fragmentation of the ester bond.[2] |

Synthesis Strategy

Obtaining pure IAG reference standards is difficult due to stability. A chemo-enzymatic approach is often preferred for high purity.[2]

-

Protection: React Glucuronic acid with acetic anhydride and methyl iodide to form Methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate.

-

Coupling (Koenigs-Knorr): React the protected sugar bromide with Ibuprofen (silver oxide or cadmium carbonate catalyst) to form the protected ester.[2]

-

Deprotection:

References

-

Castillo, M. & Smith, P.C. (1995). "Direct determination of ibuprofen and ibuprofen acyl glucuronide in plasma by high-performance liquid chromatography using solid-phase extraction." Journal of Chromatography B, 664(2), 329-335.[2] Link

-

Spahn-Langguth, H. & Benet, L.Z. (1992).[2] "Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism?" Drug Metabolism Reviews, 24(1), 5-48.[2] Link

-

Shipkova, M. et al. (2003). "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring, 25(1), 1-16.[2] Link

-

Johnson, J.A. et al. (2007). "Glucuronidation of ibuprofen and other nonsteroidal anti-inflammatory drugs by human UDP-glucuronosyltransferases." Drug Metabolism and Disposition, 35(10), 1860-1867.[2] Link

-

Wang, H. et al. (2022). "Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma." Biomedical Chromatography, 36(3), e5287. Link

Sources

- 1. schd-shimadzu.com [schd-shimadzu.com]

- 2. Ibuprofen glucuronide | C19H26O8 | CID 163959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chimia.ch [chimia.ch]

- 6. Direct determination of ibuprofen and ibuprofen acyl glucuronide in plasma by high-performance liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 布洛芬酰基-β-D-葡萄糖醛酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 8. ClinPGx [clinpgx.org]

- 9. sysrevpharm.org [sysrevpharm.org]

- 10. Ibuprofen Acyl-β-D-glucuronide | CAS 115075-59-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

In-Depth Technical Guide: Phase II Metabolic Pathway of Ibuprofen in Humans

Executive Summary

This technical guide provides a comprehensive analysis of the Phase II metabolic pathway of ibuprofen, focusing on the glucuronidation mechanisms that govern its clearance and toxicological profile. Unlike simple conjugation, ibuprofen's Phase II metabolism is complicated by stereoselective kinetics, chiral inversion, and the formation of reactive acyl glucuronides. This document is designed for researchers and drug development scientists, offering mechanistic insights, kinetic data, and validated experimental protocols.

Part 1: Pharmacological & Stereochemical Context[1]

Ibuprofen is a 2-arylpropionic acid derivative administered as a racemic mixture of R(-)- and S(+)-enantiomers.[1] While S-ibuprofen is the pharmacologically active COX inhibitor, the R-enantiomer undergoes a unique unidirectional chiral inversion to the S-form in vivo.

The Role of Chiral Inversion

Before entering Phase II pathways, approximately 50–60% of R-ibuprofen is inverted to S-ibuprofen. This occurs via an acyl-CoA intermediate formed by long-chain fatty acyl-CoA synthetase , followed by epimerization by

Part 2: Mechanistic Deep Dive – Phase II Glucuronidation

The primary Phase II pathway for ibuprofen is acyl glucuronidation . This reaction involves the transfer of glucuronic acid from uridine 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid moiety of ibuprofen.

Enzymology: The Dominance of UGT2B7

While multiple UDP-glucuronosyltransferase (UGT) isoforms show activity in vitro, UGT2B7 is the predominant catalyst for both R- and S-ibuprofen glucuronidation in the human liver.[2]

-

Primary Catalyst: UGT2B7 (High affinity, high capacity).

-

Secondary Catalysts: UGT1A9 and UGT1A3 (Minor contributions, often requiring higher substrate concentrations).

-

Stereoselectivity: UGT2B7 conjugates both enantiomers, but kinetic parameters differ.[2] S-ibuprofen generally exhibits a higher intrinsic clearance (

) compared to R-ibuprofen in microsomal systems, contributing to the rapid elimination of the active enantiomer.

Reaction Mechanism

The carboxyl group of ibuprofen acts as the nucleophile, attacking the C1 carbon of glucuronic acid on UDPGA. This results in the formation of an 1-

Visualization: Metabolic Pathway & Stereochemistry

Figure 1: The metabolic fate of ibuprofen, highlighting the chiral inversion of R-ibuprofen and the central role of UGT2B7 in generating acyl glucuronides.

Part 3: Kinetic Data Summary

The following kinetic parameters are derived from human liver microsome (HLM) incubations and recombinant UGT2B7 assays. These values are critical for in vitro-in vivo extrapolation (IVIVE).

| Parameter | Substrate | Enzyme Source | Value (Mean ± SD) | Significance |

| S-Ibuprofen | rUGT2B7 | High affinity for the active enantiomer.[2] | ||

| S-Ibuprofen | rUGT2B7 | High capacity turnover.[2] | ||

| R-Ibuprofen | rUGT2B7 | Higher affinity than S-form, but lower turnover. | ||

| R-Ibuprofen | rUGT2B7 | Slightly lower capacity than S-form.[2] | ||

| S-Ibuprofen | HLM (Pooled) | Reflects composite activity of UGT2B7 + UGT1A9. |

Note: Data synthesized from kinetic profiling studies [1, 2].

Part 4: Toxicological Implications (Acyl Glucuronide Reactivity)[6]

While glucuronidation is typically a detoxification step, acyl glucuronides (AGs) of carboxylic acid drugs like ibuprofen are chemically reactive electrophiles.

Mechanism of Toxicity

-

Acyl Migration: Under physiological pH (7.4), the 1-

-O-acyl glucuronide undergoes intramolecular rearrangement. The drug moiety migrates to the 2, 3, and 4 positions of the glucuronic acid ring. -

Protein Adduct Formation: These positional isomers (and the parent AG) can react with nucleophilic residues (lysine, cysteine) on plasma proteins (e.g., albumin) via:

-

Transacylation: Direct attack of the protein nucleophile on the drug's carbonyl carbon, forming a covalent drug-protein adduct.

-

Glycation: Schiff base formation with the ring-opened aldehyde form of the glucuronide.

-

Although ibuprofen-AG is reactive, it is considered less toxic than the AGs of diclofenac or zomepirac, likely due to a shorter half-life and lower intrinsic reactivity.

Visualization: Reactivity & Adduct Formation

Figure 2: The chemical instability of ibuprofen acyl glucuronide leading to potential protein covalent binding.

Part 5: Validated Experimental Protocol

Protocol: In Vitro Glucuronidation Assay in Human Liver Microsomes[7]

This protocol is designed to determine the intrinsic clearance of ibuprofen via glucuronidation. It includes a pore-forming step (alamethicin) to ensure maximal enzyme activity, as UGTs are luminal enzymes.

Materials

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Substrate: Ibuprofen (Racemic or pure enantiomers).

-

Cofactor: UDP-glucuronic acid (UDPGA), 50 mM stock.

-

Activator: Alamethicin (50

g/mg microsomal protein). -

Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM

. -

Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Ibuprofen-d3).

Workflow Steps

-

Pre-incubation (Activation):

-

Mix HLM (final conc. 0.5 mg/mL) with alamethicin on ice for 15 minutes. This permeabilizes the microsomal membrane to allow UDPGA entry.

-

-

Reaction Mixture Prep:

-

Prepare buffer containing

and Ibuprofen (range 1–500 -

Add activated HLM.

-

Pre-warm at 37°C for 5 minutes.

-

-

Initiation:

-

Add UDPGA (final conc. 5 mM) to initiate the reaction.

-

Incubate at 37°C in a shaking water bath.

-

Timepoint: 30 minutes (must be within the linear range, verified by pilot study).

-

-

Termination:

-

Add 1 volume of Stop Solution (ACN + IS).

-

Vortex immediately to precipitate proteins.

-

-

Sample Prep:

-

Centrifuge at 15,000 x g for 10 min at 4°C.

-

Inject supernatant into LC-MS/MS.

-

LC-MS/MS Analysis Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8

m). -

Mobile Phase: Gradient of Water + 0.1% Formic Acid (A) and Acetonitrile (B).[4]

-

Ionization: ESI Negative Mode.

-

MRM Transitions:

Visualization: Experimental Workflow

Figure 3: Step-by-step workflow for determining ibuprofen glucuronidation kinetics in vitro.

References

-

Kuehl, G. E., et al. (2005). Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes. Drug Metabolism and Disposition.[7][1][8][9][10][11] Link

-

Bowalgaha, K., et al. (2005). In vitro inhibitory effects of non-steroidal anti-inflammatory drugs on UDP-glucuronosyltransferase 1A1-catalysed estradiol 3-glucuronidation in human liver microsomes. Biopharmaceutics & Drug Disposition. Link

-

Castillo, M., et al. (1995). Dissecting the reaction of Phase II metabolites of ibuprofen and other NSAIDS with human plasma protein. Chemical Research in Toxicology. Link

-

Mazaleuskaya, L. L., et al. (2015). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and Genomics. Link

-

Buchheit, D., et al. (2011). Production of ibuprofen acyl glucosides by human UGT2B7.[12][8] Drug Metabolism and Disposition.[7][1][8][9][10][11] Link

Sources

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. owlstonemedical.com [owlstonemedical.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ClinPGx [clinpgx.org]

- 12. Production of ibuprofen acyl glucosides by human UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Glucuronidation of Ibuprofen: A Technical Guide for Drug Development Professionals

Foreword: Beyond Simple Conjugation

The metabolic journey of ibuprofen, a cornerstone of analgesic therapy, extends beyond its well-documented oxidative pathways mediated by cytochrome P450 enzymes. A significant, and often underappreciated, facet of its biotransformation lies in direct conjugation via UDP-glucuronosyltransferases (UGTs). This formation of an acyl glucuronide is not merely a terminal detoxification step but a complex process with profound implications for drug efficacy, inter-individual variability in patient response, and the potential for adverse drug reactions.

This technical guide provides a deep dive into the enzymatic machinery, reaction kinetics, and analytical methodologies central to understanding ibuprofen glucuronidation. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale that underpins them, ensuring a robust and insightful approach to studying this critical metabolic pathway.

The Key Enzymatic Players: Unmasking the UGT Isoforms

The biotransformation of ibuprofen's carboxyl group to a 1-β-O-acyl glucuronide is a concerted effort of multiple UGT enzymes, primarily within the liver but also in extrahepatic tissues like the gut.[1] Deciphering the contribution of each isoform is paramount for predicting potential drug-drug interactions and understanding population-based differences in metabolism.

In vitro studies utilizing recombinant human UGT enzymes and human liver microsomes (HLMs) have consistently identified UGT2B7 as the isoform with the highest catalytic activity towards racemic ibuprofen.[1][2] However, a comprehensive understanding requires acknowledging the roles of other key contributors. UGT1A3 and UGT1A9 have also demonstrated significant, albeit lower, activity.[1] Furthermore, inhibitory studies suggest the involvement of UGT1A1 and UGT2B4 in the glucuronidation of ibuprofen.[3][4] The gastrointestinally expressed UGT1A10 can also contribute to the pre-systemic metabolism of ibuprofen.[5]

The interplay of these enzymes underscores the complexity of ibuprofen's metabolic clearance and highlights the need for a multi-faceted experimental approach to accurately characterize its glucuronidation profile.

Ibuprofen Glucuronidation: A Quantitative Perspective

A thorough understanding of enzyme kinetics is fundamental to predicting a drug's metabolic fate. The following table summarizes key kinetic parameters for the glucuronidation of ibuprofen by various UGT isoforms, providing a quantitative basis for their relative contributions.

| UGT Isoform | Substrate | Km (μM) | Vmax (nmol/min/mg) | Intrinsic Clearance (CLint) (μL/min/mg) | Source |

| Human Liver Microsomes | rac-ibuprofen | 319 | 4.3 | 13.4 | [6] |

| UGT2B7 | rac-ibuprofen | - | - | High Activity | [1][2] |

| UGT1A3 | rac-ibuprofen | - | - | Active | [1] |

| UGT1A9 | rac-ibuprofen | - | - | Active | [1] |

Note: The table presents a summary of available data. Kinetic parameters can vary between studies due to differences in experimental conditions.

The Metabolic Pathway and its Investigation: A Visual Guide

The journey of ibuprofen through its glucuronidation pathway can be visualized to better understand the interplay of enzymes and the formation of its primary metabolite.

Caption: Ibuprofen's metabolic journey, from Phase I oxidation to Phase II glucuronidation and subsequent excretion.

Experimental Protocols: A Step-by-Step Guide

Accurate and reproducible in vitro data are the bedrock of predictive drug development. The following protocols provide a detailed methodology for assessing ibuprofen glucuronidation using both human liver microsomes and recombinant UGT enzymes.

Protocol 1: Ibuprofen Glucuronidation Assay using Human Liver Microsomes (HLMs)

This protocol outlines the determination of ibuprofen glucuronide formation in a pooled HLM system, which provides a physiologically relevant matrix containing a spectrum of UGT enzymes.

Rationale for Experimental Choices:

-

Pooled HLMs: Using microsomes from multiple donors helps to average out individual variability in enzyme expression and activity.

-

Alamethicin: This pore-forming peptide is crucial for overcoming the "latency" of UGT enzymes.[7][8] The active site of UGTs is located within the lumen of the endoplasmic reticulum, and alamethicin permeabilizes the microsomal membrane, allowing the co-substrate UDPGA to access the enzyme.[2][9]

-

UDPGA: As the donor of glucuronic acid, UDPGA is an essential co-substrate for the reaction.[9]

-

Magnesium Chloride (MgCl₂): Often included to optimize UGT activity, although its effect can be isoform-specific.[10]

-

Reaction Termination: The use of cold acetonitrile or methanol effectively stops the enzymatic reaction by precipitating the microsomal proteins.

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the ibuprofen glucuronidation assay using Human Liver Microsomes.

Detailed Protocol:

-

Prepare Reagents:

-

Phosphate Buffer: 100 mM, pH 7.4.

-

Magnesium Chloride (MgCl₂): 4 mM solution.

-

Alamethicin: 50 µg/mL solution.

-

Pooled Human Liver Microsomes (HLMs): Thaw on ice. Protein concentration should be predetermined.

-

Ibuprofen Stock Solution: Prepare a concentrated stock in a suitable solvent (e.g., methanol or DMSO).

-

UDPGA (Uridine 5'-diphosphoglucuronic acid) Solution: 5 mM solution.

-

Termination Solution: Ice-cold acetonitrile or methanol.

-

-

Reaction Setup (in a 96-well plate or microcentrifuge tubes):

-

To each well/tube, add:

-

Phosphate buffer

-

MgCl₂ solution

-

Pooled HLMs (final protein concentration typically 0.1-0.5 mg/mL)

-

Alamethicin solution

-

-

Vortex gently to mix.

-

-

Pre-incubation:

-

Pre-incubate the reaction mixture at 37°C for 3-5 minutes to allow the temperature to equilibrate.

-

-

Substrate Addition:

-

Add the ibuprofen stock solution to achieve the desired final concentrations (a range of concentrations is used for kinetic studies).

-

-

Reaction Initiation:

-

Initiate the reaction by adding the UDPGA solution.

-

-

Incubation:

-

Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of the ice-cold termination solution.

-

-

Sample Processing:

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to a new plate or vials for analysis of ibuprofen glucuronide formation by LC-MS/MS.

-

Protocol 2: Kinetic Analysis of Ibuprofen Glucuronidation using Recombinant UGT Enzymes

This protocol allows for the characterization of the kinetic parameters (Km and Vmax) of individual UGT isoforms for ibuprofen glucuronidation.

Rationale for Experimental Choices:

-

Recombinant UGTs: Using individually expressed UGT enzymes allows for the unambiguous assignment of catalytic activity to a specific isoform.

-

Varying Substrate Concentrations: A range of ibuprofen concentrations is used to generate a substrate-velocity curve, from which Km and Vmax can be derived using non-linear regression analysis.

Experimental Workflow Diagram:

Caption: Workflow for determining the kinetic parameters of ibuprofen glucuronidation by recombinant UGT enzymes.

Detailed Protocol:

-

Prepare Reagents:

-

Similar to the HLM protocol, but replace HLMs with a specific recombinant UGT isoform (e.g., UGT2B7, UGT1A9). Alamethicin is generally not required for recombinant UGTs expressed in systems like baculovirus-infected insect cells (Supersomes™), as the membrane integrity is already compromised.[11]

-

Prepare a series of ibuprofen dilutions to cover a concentration range that brackets the expected Km value.

-

-

Reaction Setup:

-

Set up a series of reactions, each with a different final concentration of ibuprofen.

-

Include control reactions (e.g., no enzyme, no UDPGA) to account for non-enzymatic degradation or background signal.

-

-

Follow Steps 3-9 from Protocol 4.1.

-

Data Analysis:

-

Quantify the amount of ibuprofen glucuronide formed in each reaction.

-

Calculate the initial velocity (v) of the reaction for each ibuprofen concentration.

-

Plot the velocity (v) against the ibuprofen concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

-

The Clinical Significance: From Bench to Bedside

The in vitro characterization of ibuprofen glucuronidation has direct clinical relevance.

-

Inter-individual Variability: Genetic polymorphisms in UGT genes, particularly UGT2B7, can lead to significant differences in enzyme activity.[12][13] This can result in altered clearance of ibuprofen, potentially affecting both its efficacy and the risk of adverse effects. For example, individuals with certain UGT2B7 variants may exhibit decreased formation of ibuprofen glucuronide, leading to higher plasma concentrations of the parent drug.[12]

-

Drug-Drug Interactions (DDIs): Co-administration of ibuprofen with drugs that are also substrates or inhibitors of the same UGT isoforms can lead to competitive inhibition and altered pharmacokinetics. Understanding which UGTs are involved is crucial for predicting and managing such DDIs.

-

The Reactive Metabolite: Ibuprofen Acyl Glucuronide: Unlike many other glucuronides, acyl glucuronides are chemically reactive and can covalently bind to proteins, a process implicated in idiosyncratic drug toxicity.[14][15] While ibuprofen has a good safety profile, the potential for its acyl glucuronide to form protein adducts warrants consideration, especially in patient populations with impaired clearance.[14]

Conclusion: An Integrated Approach to a Complex Pathway

The glucuronidation of ibuprofen is a multifaceted process with significant implications for its clinical use. A comprehensive understanding requires an integrated approach that combines in vitro characterization of the involved UGT isoforms, detailed kinetic analysis, and an appreciation of the clinical context. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the tools and knowledge necessary to navigate the complexities of this important metabolic pathway, ultimately contributing to the safer and more effective use of this ubiquitous analgesic.

References

-

Evotec. (n.d.). UGT Inhibition Assay Protocol. Retrieved from [Link]

-

Ohno, Y., et al. (2018). Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans. Drug Metabolism and Pharmacokinetics, 33(1), 21-29. Retrieved from [Link]

-

The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Glucuronidation. Retrieved from [Link]

-

Krasniqi, V., et al. (2016). How polymorphisms of the cytochrome P450 genes affect ibuprofen and diclofenac metabolism and toxicity. Arhiv za higijenu rada i toksikologiju, 67(1), 1-8. Retrieved from [Link]

-

Rowland, A., et al. (2012). Optimized assays for human UDP-glucuronosyltransferase (UGT) activities: altered alamethicin concentration and utility to screen for UGT inhibitors. Drug Metabolism and Disposition, 40(5), 1037-1046. Retrieved from [Link]

-

Lin, J. H. (2002). Complexities of glucuronidation affecting in vitro-in vivo extrapolation. Current Drug Metabolism, 3(6), 623-646. Retrieved from [Link]

-

Kiiski, I., et al. (2021). Drug glucuronidation assays on human liver microsomes immobilized on microfluidic flow-through reactors. Analytica Chimica Acta, 1141, 137-145. Retrieved from [Link]

-

Kuehl, G. E., et al. (2005). Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes. Drug Metabolism and Disposition, 33(7), 1027-1035. Retrieved from [Link]

-

Assay Genie. (n.d.). UGT Activity Assay / Ligand Screening Kit (Fluorometric). Retrieved from [Link]

-

Castillo, M., & Smith, P. C. (1995). Disposition and reactivity of ibuprofen and ibufenac acyl glucuronides in vivo in the rhesus monkey and in vitro with human serum albumin. Drug Metabolism and Disposition, 23(8), 884-890. Retrieved from [Link]

-

Phenomenex. (n.d.). Fast and Efficient Bioanalytical Method for Ibuprofen in Human Plasma by LC-MS/MS. Retrieved from [Link]

-

Sun, H., et al. (2011). Characterizing the effect of UDP-glucuronosyltransferase (UGT) 2B7 and UGT1A9 genetic polymorphisms on enantioselective glucuronidation of flurbiprofen. Biochemical Pharmacology, 82(11), 1744-1752. Retrieved from [Link]

-

ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacokinetics. Retrieved from [Link]

-

ClinPGx. (n.d.). ibuprofen. Retrieved from [Link]

-

Andersson, T., et al. (2020). In Vitro to In Vivo Extrapolation of Metabolic Clearance for UGT Substrates Using Short-Term Suspension and Long-Term Co-cultured Human Hepatocytes. Pharmaceutical Research, 37(11), 221. Retrieved from [Link]

-

Zhou, J., et al. (2011). Characterizing the effect of UDP-glucuronosyltransferase (UGT) 2B7 and UGT1A9 genetic polymorphisms on enantioselective glucuronidation of flurbiprofen. Biochemical pharmacology, 82(11), 1744–1752. Retrieved from [Link]

-

Berwick, M. R., et al. (2014). Dissecting the reaction of Phase II metabolites of ibuprofen and other NSAIDS with human plasma protein. Chemical Communications, 50(64), 8967-8970. Retrieved from [Link]

-

Castillo, M., & Smith, P. C. (1995). Disposition and covalent binding of ibuprofen and its acyl glucuronide in the elderly. Clinical pharmacology and therapeutics, 58(6), 636–644. Retrieved from [Link]

-

de Oliveira, A. C. S., et al. (2022). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays. Molecules, 27(16), 5275. Retrieved from [Link]

-

Miners, J. O., et al. (2016). Scaling factors for the in vitro–in vivo extrapolation (IV–IVE) of renal drug and xenobiotic glucuronidation clearance. British Journal of Clinical Pharmacology, 82(4), 1065-1075. Retrieved from [Link]

-

Smith, R. W., et al. (2013). Enhanced performance in the determination of ibuprofen 1-β-O-acyl glucuronide in urine by combining high field asymmetric waveform ion mobility spectrometry with liquid chromatography-time-of-flight mass spectrometry. Journal of Chromatography A, 1278, 76-81. Retrieved from [Link]

-

Ilett, K. F., et al. (2007). Transacylation and hydrolysis of the acyl glucuronides of ibuprofen and its α-methyl-substituted analogues investigated by 1H NMR spectroscopy and computational chemistry: Implications for drug design. Chemical Research in Toxicology, 20(11), 1646-1655. Retrieved from [Link]

-

Whirl-Carrillo, M., et al. (2021). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and genomics, 31(5), 93-101. Retrieved from [Link]

-

Joo, H. J., et al. (2020). Screening of non-steroidal anti-inflammatory drugs for inhibitory effects on the activities of six UDP-glucuronosyltransferases (UGT1A1, 1A3, 1A4, 1A6, 1A9 and 2B7) using LC-MS/MS. Xenobiotica, 50(8), 944-951. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. Retrieved from [Link]

-

Castillo, M., & Smith, P. C. (1994). Direct determination of ibuprofen and ibuprofen acyl glucuronide in plasma by high-performance liquid chromatography using solid-phase extraction. Journal of Chromatography B: Biomedical Sciences and Applications, 657(1), 119-126. Retrieved from [Link]

-

BioIVT. (n.d.). UGT Reaction Phenotyping Studies. Retrieved from [Link]

-

Jablonska, M., et al. (2022). LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles. Molecules, 27(15), 4945. Retrieved from [Link]

-

Niemeijer, N. R., et al. (1989). Optimization of the in vitro glucuronidation of ibuprofen using factorial design. Pharmacy World & Science, 11(6), 232-235. Retrieved from [Link]

-

Lee, Y. J., et al. (2007). Genetic variations in UDP-glucuronosyltransferase 2B7 gene (UGT2B7) in a Korean population. Archives of Pharmacal Research, 30(5), 638-643. Retrieved from [Link]

-

Inokuchi, T., et al. (n.d.). Application of Graph-based Data Mining to Metabolic Pathways. ResearchGate. Retrieved from [Link]

-

Graphviz. (2022). dot. Retrieved from [Link]

-

de Wildt, S. N., et al. (1999). Glucuronidation in humans. Clinical Pharmacokinetics, 36(6), 439-452. Retrieved from [Link]

-

Miners, J. O., et al. (2014). Enzyme kinetics of uridine diphosphate glucuronosyltransferases (UGTs). Methods in Molecular Biology, 1113, 203-228. Retrieved from [Link]

-

Helix. (2018, October 24). Do you take ibuprofen? Here's what you need to know about your DNA. Retrieved from [Link]

-

Bowalgaha, K., et al. (2007). Glucuronidation of fenamates: Kinetic studies using human kidney cortical microsomes and recombinant UDP-glucuronosyltransferase. Journal of Pharmacy and Pharmacology, 59(4), 531-538. Retrieved from [Link]

-

PharmGKB. (n.d.). Ibuprofen Pathway, Pharmacokinetics. Retrieved from [Link]

-

Ellson, J., et al. (2004). Graphviz and Dynagraph — Static and Dynamic Graph Drawing Tools. In M. Jünger & P. Mutzel (Eds.), Graph Drawing Software (pp. 127-148). Springer. Retrieved from [Link]

-

Miners, J. O., et al. (2014). Enzyme kinetics of uridine diphosphate glucuronosyltransferases (UGTs). Methods in molecular biology (Clifton, N.J.), 1113, 203–228. Retrieved from [Link]

Sources

- 1. phenomenex.com [phenomenex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Challenges and Opportunities with Predicting in Vivo Phase II Metabolism via Glucuronidation from in Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 9. UGT Inhibition | Evotec [evotec.com]

- 10. Optimization of the in vitro glucuronidation of ibuprofen using factorial design [pubmed.ncbi.nlm.nih.gov]

- 11. Optimized assays for human UDP-glucuronosyltransferase (UGT) activities: altered alamethicin concentration and utility to screen for UGT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterizing the effect of UDP-glucuronosyltransferase (UGT) 2B7 and UGT1A9 genetic polymorphisms on enantioselective glucuronidation of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ClinPGx [clinpgx.org]

- 15. Disposition and reactivity of ibuprofen and ibufenac acyl glucuronides in vivo in the rhesus monkey and in vitro with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioanalysis of Ibuprofen Acyl Glucuronide: A Technical Deep Dive

Topic: Pharmacokinetics of Ibuprofen Acyl Glucuronide in Plasma Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Ibuprofen acyl glucuronide (Ibu-AG) represents a critical, albeit transient, Phase II metabolite of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. While glucuronidation is typically viewed as a detoxification pathway facilitating renal excretion, acyl glucuronides (AGs) possess unique chemical reactivity.[1] They are electrophilic species capable of covalent binding to plasma proteins and undergoing "futile cycling"—hydrolysis back to the parent drug.

For drug development scientists, Ibu-AG presents a dual challenge:

-

Bioanalytical: It is chemically unstable in plasma at physiological pH, requiring rigorous stabilization protocols to prevent ex vivo degradation or acyl migration.

-

Pharmacokinetic: Its plasma exposure is low (AUC ratio ~4% relative to parent), yet its disposition kinetics are complex due to stereoselective formation and bidirectional conversion.

This guide provides a comprehensive analysis of the disposition, instability mechanisms, and validated quantification protocols for Ibu-AG.

Metabolic Pathway and Stereoselectivity[2]

Ibuprofen is administered as a racemic mixture, but its metabolism is highly stereoselective. The formation of Ibu-AG is not merely a clearance mechanism but part of a dynamic chiral inversion process.

The Chiral Inversion and Glucuronidation

In vivo, the inactive (R)-ibuprofen undergoes unidirectional inversion to the active (S)-ibuprofen . This occurs via an acyl-CoA intermediate.[2] Subsequent glucuronidation by UDP-glucuronosyltransferases (primarily UGT2B7 ) favors the S-enantiomer.

-

Key Enzyme: UGT2B7 (major), UGT1A3/1A9 (minor).

-

Substrate Specificity: S-ibuprofen is glucuronidated more efficiently than R-ibuprofen.

-

Futile Cycling: Ibu-AG can be hydrolyzed back to the parent ibuprofen by beta-glucuronidases or non-specific esterases, extending the apparent half-life of the parent drug.

Pathway Visualization

The following diagram illustrates the metabolic fate of ibuprofen, highlighting the stereoselective inversion and the instability of the glucuronide.

Figure 1: Stereoselective metabolism and instability pathways of Ibuprofen. Note the unidirectional inversion of R- to S-Ibuprofen and the reversible hydrolysis of the acyl glucuronide.

Chemical Instability: The Bioanalytical Challenge

The quantification of Ibu-AG is complicated by its inherent instability. Unlike ether glucuronides, acyl glucuronides contain an ester linkage susceptible to nucleophilic attack.

Degradation Mechanisms

-

Hydrolysis: Spontaneous cleavage of the ester bond regenerates the parent ibuprofen. This leads to overestimation of parent drug and underestimation of metabolite if samples are not stabilized.

-

Intramolecular Acyl Migration: The acyl group migrates from the 1-position (biosynthetic) to the 2-, 3-, and 4-positions of the glucuronic acid ring.

-

Impact: These isomers are often resistant to beta-glucuronidase hydrolysis, complicating enzymatic deconjugation assays. They may also co-elute with the 1-beta-O-acyl glucuronide in LC-MS assays if not chromatographically resolved.

-

Stability Data Summary

The following table summarizes the stability of Ibu-AG under varying conditions.

| Condition | pH | Temperature | Stability Outcome |

| Human Plasma | 7.4 | 37°C | Highly Unstable. t1/2 < 1-2 hours. Rapid hydrolysis and migration. |

| Acidified Plasma | 3.0 - 4.0 | 4°C | Stable. Degradation is negligible for >24 hours. |

| Frozen Plasma | 7.4 | -20°C | Unstable. Gradual degradation occurs even when frozen. |

| Methanol/Acetonitrile | Neutral | RT | Variable. Protic solvents can catalyze transesterification. |

Validated Bioanalytical Protocol

To ensure data integrity (E-E-A-T), the following protocol incorporates mandatory stabilization steps. This workflow is self-validating by including stability QCs.

Sample Collection & Stabilization (Critical Step)

Objective: Halt chemical degradation immediately upon blood draw.

-

Preparation: Prepare collection tubes containing 0.5M Citrate Buffer (pH 3.0) or 1M Phosphoric Acid .

-

Ratio: 20 µL of stabilizer per 1 mL of blood/plasma.

-

Target pH: Final plasma pH must be between 3.0 and 4.0 .

-

-

Collection: Draw blood, centrifuge immediately at 4°C (2000 x g, 10 min).

-

Acidification: If stabilizer was not in the vacutainer, transfer plasma immediately to cryotubes containing the acidic buffer. Vortex gently.

-

Storage: Store at -80°C. Do not store at -20°C for extended periods, as hydrolysis can still proceed slowly.

LC-MS/MS Quantification Workflow

Methodology: Direct quantification of Ibu-AG (without hydrolysis) using Triple Quadrupole MS.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

Note: Acidic mobile phase maintains stability during the run.

-

-

Gradient: Rapid gradient (5% B to 95% B over 3-5 mins) to minimize on-column degradation.

-

Detection: Negative Ion Mode (ESI-).

-

MRM Transitions:

-

Ibuprofen: m/z 205 → 161

-

Ibu-AG: m/z 381 → 205 (Loss of glucuronic acid moiety).

-

-

Analytical Logic Diagram

Figure 2: Validated workflow for the quantification of unstable acyl glucuronides.

Pharmacokinetic Profile in Plasma[2][4][5][6][7]

Exposure and Kinetics

Ibu-AG exhibits "formation-rate limited" kinetics. Because its elimination (renal clearance + hydrolysis) is faster than its formation from ibuprofen, its apparent terminal half-life parallels that of the parent drug.

-

Cmax: Rapid appearance, typically peaking slightly after the parent drug.

-

AUC Ratio (AG/Parent): Low, typically ~4% to 10% .

-

Interpretation: This low ratio reflects high instability and rapid renal clearance, not necessarily low formation.

-

-

Clearance: Predominantly renal.[3]

-

Renal Impairment: In elderly patients or those with renal failure, Ibu-AG accumulates. This increases the risk of futile cycling (regenerating parent drug) and potential covalent binding.

-

Clinical Safety and Covalent Binding

While Ibu-AG is reactive, ibuprofen has a superior safety profile compared to withdrawn NSAIDs like Ibufenac.

-

Reactivity: Ibu-AG is more stable and less reactive toward nucleophiles (like Human Serum Albumin lysine residues) than Ibufenac-AG.

-

Adduct Formation: Ibu-AG does form adducts with albumin in vivo, but the levels are low and generally not associated with hypersensitivity reactions, unlike other carboxylate NSAIDs.

References

-

Disposition and covalent binding of ibuprofen and its acyl glucuronide in the elderly. Source: Clinical Pharmacology & Therapeutics.[4] URL:[Link]

-

Dissecting the reaction of Phase II metabolites of ibuprofen and other NSAIDS with human plasma protein. Source: Chemical Science (RSC). URL:[Link]

-

Direct determination of ibuprofen and ibuprofen acyl glucuronide in plasma by high-performance liquid chromatography using solid-phase extraction. Source: Journal of Chromatography B. URL:[Link]

-

Stereoselective disposition of ibuprofen enantiomers in man. Source: British Journal of Clinical Pharmacology. URL:[Link]

-

Disposition and reactivity of ibuprofen and ibufenac acyl glucuronides in vivo in the rhesus monkey. Source: Drug Metabolism and Disposition.[5][2][6][4] URL:[Link]

Sources

- 1. users.ox.ac.uk [users.ox.ac.uk]

- 2. Ibuprofen - Wikipedia [en.wikipedia.org]

- 3. Studies on the renal excretion of the acyl glucuronide, phenolic glucuronide and sulphate conjugates of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. ClinPGx [clinpgx.org]

- 6. Disposition and reactivity of ibuprofen and ibufenac acyl glucuronides in vivo in the rhesus monkey and in vitro with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

Ibuprofen glucuronide synonyms and IUPAC nomenclature

An In-depth Technical Guide to Ibuprofen Glucuronide: Nomenclature, Properties, and Analysis

A Foreword for the Modern Researcher

In the landscape of pharmaceutical sciences, precision in communication is paramount. The metabolites of a drug are as crucial to its story as the parent compound itself, influencing its efficacy, safety profile, and pharmacokinetic journey. This guide is crafted for the discerning researcher, scientist, and drug development professional who understands that a deep knowledge of a metabolite's fundamental properties—starting with its very name—is the bedrock of rigorous scientific inquiry. We move beyond a simple data sheet to provide a comprehensive understanding of ibuprofen glucuronide, a key metabolite of one of the world's most utilized nonsteroidal anti-inflammatory drugs (NSAIDs). Herein, we dissect its nomenclature, explore its biochemical significance, and detail the methodologies essential for its accurate quantification.

Ibuprofen: A Brief Primer on the Parent Compound and its Metabolic Fate

Ibuprofen, chemically known as (RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid, is a cornerstone of pain, fever, and inflammation management[1]. Its therapeutic effects are primarily achieved through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical for the synthesis of prostaglandins[1][2]. Administered as a racemic mixture of the (S)- and (R)-enantiomers, it is the (S)-enantiomer that possesses the majority of the desired pharmacological activity[1][2].

Following administration, ibuprofen undergoes extensive metabolism, predominantly in the liver, with very little of the unchanged drug being excreted in the urine[1][2][3]. The metabolic process can be broadly categorized into two phases:

-

Phase I Metabolism: This involves oxidative reactions catalyzed by cytochrome P450 enzymes, primarily CYP2C9[2][3]. This phase generates several hydroxylated and carboxylated metabolites which are pharmacologically inactive[1][4]. A crucial metabolic step is the inversion of the inactive (R)-ibuprofen to the active (S)-ibuprofen via an acyl-CoA thioester intermediate, a process that significantly contributes to the drug's overall therapeutic effect[1][2].

-

Phase II Metabolism: This is a conjugation phase where the parent ibuprofen, specifically its carboxylic acid group, is linked to a hydrophilic molecule to increase its water solubility and facilitate its elimination from the body. The most significant Phase II reaction for ibuprofen is glucuronidation, resulting in the formation of ibuprofen glucuronide[4][].

Decoding the Identity: Ibuprofen Glucuronide Nomenclature and Synonyms

The precise identification of a metabolite is critical for database searches, literature reviews, and regulatory submissions. Ibuprofen glucuronide is known by several names, which can be a source of confusion. This section aims to clarify its formal nomenclature and list its common synonyms.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic and unambiguous naming convention. For ibuprofen glucuronide, the IUPAC name is:

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]oxane-2-carboxylic acid [][6][7]

This name precisely describes the molecular structure, including the stereochemistry of the glucuronic acid moiety. Variations in the literature may exist, but they describe the same core structure[8][9][10]. The name indicates that the ibuprofen molecule is attached via an ester linkage (propanoyloxy) to the C1 position of the glucuronic acid derivative (oxane-2-carboxylic acid).

Common Synonyms and Chemical Identifiers

In scientific literature and commercial catalogs, a variety of synonyms are used. Understanding these is key to a comprehensive information search.

Common Synonyms:

-

(R/S) ibuprofen 1-β-O-acyl glucuronide[13]

-

1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid[6][9][12]

-

beta-D-Glucopyranuronic acid, 1-[alpha-methyl-4-(2-methylpropyl)benzeneacetate][6][9]

The term "acyl glucuronide" is descriptive, specifying that the linkage between ibuprofen and glucuronic acid occurs through the carboxyl group (acyl) of the drug, forming an ester bond.

| Identifier | Value | Source(s) |

| CAS Number | 115075-59-7 | [][6][7][11][12][14] |

| Molecular Formula | C19H26O8 | [][6][7][14] |

| Molecular Weight | 382.41 g/mol | [9][10][14] |

Physicochemical Properties and Handling Considerations

The physical and chemical characteristics of ibuprofen glucuronide dictate its behavior in biological systems and influence the methods required for its study.

| Property | Description | Source(s) |

| Appearance | White to Off-White Solid, White Amorphous Solid | [][10] |

| Melting Point | 110-115°C | [] |

| Solubility | Soluble in DMSO, Water, and Methanol | [10] |

| Storage | Store at 0 to -20°C. Hygroscopic, protect from moisture. | [10] |

Critical Insight: The Labile Acyl Glucuronide Bond

A critical feature of acyl glucuronides is the relative instability of the C1-O-ester bond. This bond is susceptible to hydrolysis, particularly under basic conditions, which can cleave the conjugate back to the parent drug (ibuprofen) and glucuronic acid[4][15]. This lability has significant implications:

-

Analytical Integrity: During the collection, storage, and processing of biological samples, it is essential to maintain acidic conditions (e.g., by acidifying plasma upon collection) to prevent artefactual degradation of the metabolite, which would lead to an overestimation of the parent drug concentration[4][15].

-

Biological Reactivity: The electrophilic nature of the ester's carbonyl carbon makes acyl glucuronides reactive[4]. They can undergo intramolecular acyl migration to form different positional isomers and can covalently bind to nucleophilic sites on proteins, a mechanism with potential toxicological implications.

Metabolic Formation and Biological Significance

The conjugation of ibuprofen with glucuronic acid is a pivotal step in its detoxification and excretion pathway.

Caption: Metabolic pathway of Ibuprofen to its glucuronide conjugate.

This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). By attaching the highly polar glucuronic acid moiety, the resulting ibuprofen glucuronide conjugate becomes significantly more water-soluble, which prevents its reabsorption in the kidneys and promotes its efficient elimination from the body via urine[1][].

Analytical Methodologies for Quantification

Accurate measurement of ibuprofen glucuronide in biological matrices like plasma and urine is essential for pharmacokinetic and drug metabolism studies.

Overview of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the foundational technique for separating ibuprofen glucuronide from the parent drug and other metabolites[15]. Detection is often performed using ultraviolet (UV) spectroscopy. For higher sensitivity and selectivity, especially in complex biological samples, HPLC is coupled with tandem mass spectrometry (LC-MS/MS)[4][16]. This approach allows for precise quantification even at low concentrations.

Experimental Protocol: Direct Determination of Ibuprofen and its Glucuronide in Plasma via HPLC

This protocol is adapted from established methodologies for the simultaneous determination of ibuprofen and its acyl glucuronide metabolite[15]. The core principle is the rapid handling and acidification of the sample, followed by solid-phase extraction for cleanup and concentration prior to HPLC analysis.

Self-Validating System Logic: The protocol's integrity relies on immediate sample acidification to prevent hydrolysis, ensuring that the measured concentrations reflect the true in vivo state. The use of an internal standard corrects for variations in extraction efficiency and injection volume.

Step-by-Step Methodology:

-

Blood Collection and Sample Preparation (Critical Step):

-

Collect whole blood into tubes containing an anticoagulant (e.g., heparin).

-

Immediately centrifuge the blood at ~2000 x g for 10 minutes at 4°C to separate the plasma.

-

Transfer the plasma to a new tube and immediately acidify it (e.g., with trifluoroacetic acid) to a pH below 4.0. This step is crucial to stabilize the labile glucuronide.

-

Samples can be stored at -80°C until analysis.

-

-

Protein Precipitation:

-

To a 500 µL aliquot of acidified plasma, add 1 mL of acetonitrile containing the internal standard (e.g., ibufenac).

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at 3000 x g for 10 minutes.

-

-

Solid-Phase Extraction (SPE):

-

Dilute the supernatant from the previous step with a phosphate buffer.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the diluted supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with a low-organic-content solvent to remove interferences.

-

Elute the analytes (ibuprofen, ibuprofen glucuronide, and internal standard) with methanol.

-

-

Final Sample Preparation:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the HPLC mobile phase.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A gradient or isocratic mixture of an acidified aqueous solution (e.g., 10 mM trifluoroacetic acid) and methanol.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector set to 214 nm or 225 nm[15].

-

Quantification: Construct a calibration curve using standards of known concentrations and calculate the unknown sample concentrations based on the peak area ratio of the analyte to the internal standard.

-

Sources

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 6. Ibuprofen glucuronide | C19H26O8 | CID 163959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ibuprofen Acyl-Beta-D-glucuronide (mixture of diastereomers) [lgcstandards.com]

- 8. Ibuprofen Glucuronide | CAS No- 115075-59-7 | Synonym: Ibuprofen Acyl-β-D-glucuronide [chemicea.com]

- 9. veeprho.com [veeprho.com]

- 10. synthose.com [synthose.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Ibuprofen Acyl-β-D-glucuronide | CAS 115075-59-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. owlstonemedical.com [owlstonemedical.com]

- 14. schd-shimadzu.com [schd-shimadzu.com]

- 15. Direct determination of ibuprofen and ibuprofen acyl glucuronide in plasma by high-performance liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: Robust LC-MS/MS Quantitation of Ibuprofen Acyl Glucuronide

Method Development Guide for Labile Reactive Metabolites

Part 1: Introduction & Scientific Rationale

The Analytical Challenge: "The Moving Target"

Ibuprofen acyl glucuronide (Ibu-AG) represents a classic challenge in bioanalysis: the reactive metabolite . Unlike stable Phase I metabolites, acyl glucuronides are chemically unstable esters. Under physiological pH (7.4) and temperature, they undergo two distinct degradation pathways:

-

Hydrolysis: Reverting to the parent drug (Ibuprofen), causing overestimation of the parent and underestimation of the metabolite.

-

Acyl Migration: Intramolecular rearrangement where the drug moiety migrates from the biosynthetic 1-

position to the 2-, 3-, and 4-positions.[1] These isomers are often resistant to

This guide provides a self-validating workflow to "freeze" this chemistry and accurately quantify Ibu-AG in plasma.

Regulatory Context (FDA MIST)

Per FDA Safety Testing of Drug Metabolites (MIST) guidance, acyl glucuronides are classified as potentially reactive metabolites.[2][3] They can covalently bind to plasma proteins via transacylation, potentially leading to immune-mediated toxicity (DILI). Accurate quantitation is essential to determine if human exposure exceeds safety thresholds established in preclinical species.

Part 2: Chemical Mechanism & Stabilization Strategy

Understanding the degradation kinetics is the only way to design a valid sample preparation protocol.

Mechanism of Instability

The 1-

Figure 1: Degradation and migration pathways of Ibuprofen Acyl Glucuronide.[4] Stabilization requires maintaining the molecule within the "Green Zone" (pH < 5).

Part 3: Experimental Protocols

Protocol 1: Sample Collection & Stabilization (Critical Step)

Standard plasma collection (EDTA/Heparin) is insufficient. The sample must be acidified immediately.

Reagents:

-

Stabilization Buffer: 5% Formic Acid in water.

-

Collection Tubes: Pre-chilled K2EDTA tubes.

Workflow:

-

Draw Blood: Collect blood into K2EDTA tubes on wet ice.

-

Centrifuge: Spin at 4°C, 3000 x g for 10 minutes (must be done within 30 mins of draw).

-

Acidify: Immediately transfer plasma to a cryovial containing the Stabilization Buffer.

-

Ratio: Add 10 µL of 5% Formic Acid per 1 mL of plasma.

-

Target pH: Check a dummy sample to ensure final pH is between 3.0 and 4.0.

-

-

Freeze: Snap freeze on dry ice and store at -80°C.

Protocol 2: Sample Extraction (Protein Precipitation)

We utilize a "Crash & Dilute" strategy to minimize time at room temperature.

-

Thaw: Thaw plasma samples on wet ice.

-

Aliquot: Transfer 50 µL of acidified plasma to a 96-well plate.

-

IS Addition: Add 20 µL of Internal Standard (Ibuprofen-d3 and Ibuprofen-Glucuronide-d3 if available).

-

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid.

-

Note: The acid in the ACN ensures the pH stays low during protein crash.

-

-

Vortex/Spin: Vortex 2 mins; Centrifuge at 4000 rpm for 10 mins at 4°C.

-

Dilution: Transfer 50 µL of supernatant to a fresh plate. Add 150 µL of Water + 0.1% Formic Acid .

-

Why? Injecting pure ACN causes "solvent effects" (peak fronting) for early eluting polar glucuronides. Diluting with water focuses the peak on the column head.

-

Part 4: LC-MS/MS Method Development

Chromatographic Conditions

Separation is non-negotiable. You must separate the 1-

-

Column: Waters ACQUITY HSS T3, 1.8 µm, 2.1 x 50 mm (or equivalent high-retention C18).

-

Rationale: HSS T3 is designed to retain polar compounds (glucuronides) in 100% aqueous conditions, allowing a shallow gradient start.

-

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Table 1: Gradient Profile

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Loading (Polar retention) |

| 0.5 | 5 | Hold |

| 3.0 | 60 | Elute Glucuronide |

| 4.0 | 95 | Elute Parent (Ibuprofen) |

| 5.0 | 95 | Wash |

| 5.1 | 5 | Re-equilibrate |

| 7.0 | 5 | End |

Mass Spectrometry Parameters

Operate in Negative Electrospray Ionization (ESI-) mode.[5] Carboxylic acids ionize poorly in positive mode.

Table 2: MRM Transitions

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |

|---|---|---|---|---|---|

| Ibu-AG (Quant) | 381.1 | 175.0 | 25 | 15 | Glucuronide loss |

| Ibu-AG (Qual) | 381.1 | 113.0 | 25 | 22 | Structural fragment |

| Ibuprofen | 205.1 | 161.1 | 20 | 10 | Decarboxylation |

| Ibuprofen-d3 | 208.1 | 164.1 | 20 | 10 | IS |

Note: Monitor the 205.1 > 161.1 transition at the retention time of Ibu-AG. If you see a peak there, your source temperature is too high, causing in-source fragmentation.

Part 5: Validation & Troubleshooting

The "In-Source" Check (Mandatory)

Before running samples, infuse pure Ibu-AG standard.

-

Observe the parent mass spectrum.

-

If the parent ion (m/z 205) is present at >5% of the glucuronide ion (m/z 381), lower the Desolvation Temperature and Cone Voltage .

-

High in-source fragmentation will cause false positives for Ibuprofen concentrations.

Stability Assessment Workflow

To validate your method, you must prove stability during the run.

Figure 2: Stability validation decision tree. Strict pH control usually resolves failures at the "Decision" node.

Troubleshooting Guide

-

Peak Splitting: Likely acyl migration occurred. Check if samples were left at Room Temp without acid.

-

Low Sensitivity: Check negative mode calibration. Ensure mobile phase pH is not too low (pH < 2.5 can suppress ionization in negative mode; pH 3-4 is sweet spot).

-

Carryover: Ibuprofen is sticky. Use a needle wash of 50:50 MeOH:Water + 0.5% Ammonium Hydroxide (high pH wash helps remove acidic drugs from the needle).

Part 6: References

-

FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites. U.S. Food and Drug Administration.[6] [Link]

-

Castillo, M., & Smith, P.C. (1995). Direct determination of ibuprofen and ibuprofen acyl glucuronide in plasma by high-performance liquid chromatography using solid-phase extraction. Journal of Chromatography B. [Link]

-

Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. [Link]

-

Wang, J., et al. (2016). High-Throughput HPLC-MS/MS Method for Quantification of Ibuprofen Enantiomers in Human Plasma: Focus on Investigation of Metabolite Interference. Journal of Chromatographic Science. [Link]

Sources

- 1. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

Application Note: High-Purity Extraction of Ibuprofen and Metabolites from Human Urine Using Mixed-Mode Anion Exchange SPE

Topic: Solid-phase extraction (SPE) of ibuprofen metabolites from urine Content Type: Application Note / Technical Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Toxicologists

Executive Summary

This guide details a robust workflow for the extraction of Ibuprofen (IBU) and its major metabolites—2-hydroxyibuprofen (2-OH-IBU) and carboxyibuprofen (COOH-IBU)—from human urine. While traditional Liquid-Liquid Extraction (LLE) or generic Reversed-Phase (RP) SPE are common, they often suffer from ion suppression due to the complex urinary matrix.

This protocol advocates for Mixed-Mode Anion Exchange (MAX) SPE. By exploiting the acidic nature of ibuprofen (pKa ~4.4) and its metabolites, we can lock analytes onto the sorbent via charge interaction, allowing for aggressive organic washing steps that remove neutral matrix interferences (phospholipids, salts) before elution.

Metabolic Context & Target Analytes

Understanding the metabolic pathway is critical for selecting the correct sample pretreatment (hydrolysis). Ibuprofen undergoes extensive Phase I oxidation via CYP2C9 and CYP2C8, followed by Phase II glucuronidation.

The Metabolic Pathway

-

Phase I (Oxidation): Formation of 2-OH-IBU and COOH-IBU.

-

Phase II (Conjugation): All three compounds (Parent + Metabolites) form unstable acyl-glucuronides.

Critical Note: To quantify total ibuprofen and metabolites, an enzymatic hydrolysis step using

Figure 1: Simplified metabolic pathway of Ibuprofen showing Phase I oxidation and Phase II glucuronidation targets.

Experimental Design & Pre-treatment

Reagents and Materials

-

SPE Cartridge: Mixed-Mode Anion Exchange (e.g., Oasis MAX or Strata-X-A), 30 mg / 1 cc.

-

Why: Retains acidic drugs at high pH while washing away neutrals.

-

-

Enzyme:

-Glucuronidase (Type H-1 from Helix pomatia or recombinant). -

Internal Standard (IS): Ibuprofen-d3 (preferred) or Flurbiprofen.

-

LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Hydroxide (

), Formic Acid (FA).

Sample Collection & Hydrolysis Protocol

Urine is a high-salt matrix with variable pH (4.5–8.0). Standardization is key.

-

Thawing: Thaw urine samples at room temperature and vortex. Centrifuge at 3000 x g for 5 min to remove precipitates.

-

Aliquot: Transfer 200 µL of urine to a clean tube.

-

Buffer Addition: Add 200 µL of 1.0 M Ammonium Acetate buffer (pH 5.0).

-

Enzyme Addition: Add 20 µL

-glucuronidase (>5000 units/mL). -

Incubation: Incubate at 37°C for 2 hours (or 60°C for 1 hour, validation required).

-

Checkpoint: Ensure the pH remains optimal for the enzyme (pH 4.5–5.5) during incubation.

-

-

Quenching/Basification: Add 200 µL of 5%

in water.-

Mechanism:[2] This stops the reaction and raises the pH to >9.0. At this pH, Ibuprofen (pKa 4.4) and its metabolites are fully deprotonated (negatively charged), ready for Anion Exchange binding.

-

Solid-Phase Extraction (SPE) Protocol[6]

This protocol utilizes a Mixed-Mode Anion Exchange (MAX) mechanism. This is superior to standard HLB (Hydrophilic-Lipophilic Balance) because it allows for a 100% organic wash step that removes hydrophobic neutral interferences without eluting the charged analytes.

The Protocol Steps

| Step | Solvent / Action | Mechanistic Purpose |

| 1.[6] Condition | 1 mL Methanol | Solvates the polymeric sorbent chains. |

| 2. Equilibrate | 1 mL Water | Prepares sorbent for aqueous sample. |

| 3. Load | Pre-treated Urine (pH > 9) | Analytes are ionized ( |

| 4. Wash 1 | 1 mL 5% | Removes salts, proteins, and hydrophilic interferences. Maintains high pH to keep analyte bound. |

| 5. Wash 2 | 1 mL Methanol | Critical Step: Removes hydrophobic neutrals (lipids, pigments). Analytes remain bound by ionic charge. |

| 6. Elute | 1 mL MeOH containing 2% Formic Acid | Acidifies the environment. Protonates the carboxyl group ( |

| 7. Evaporate | Concentrates sample. | |

| 8. Reconstitute | 200 µL Mobile Phase | Prepares for LC-MS/MS injection. |

Workflow Visualization

Figure 2: Mixed-Mode Anion Exchange (MAX) SPE workflow. Note the specific use of pH switching to lock and release the target analytes.

LC-MS/MS Method Parameters

Ibuprofen and its metabolites are carboxylic acids, making Negative Electrospray Ionization (ESI-) the detection mode of choice.

-

Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax Eclipse), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[7]

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: Linear ramp to 90% B

-

5-6 min: Hold 90% B

-

6.1 min: Re-equilibrate.

-

-

MRM Transitions (Negative Mode):

-

Ibuprofen: 205.1

161.1 -

2-OH-IBU: 221.1

177.1 -

COOH-IBU: 235.1

191.1

-

Validation & Troubleshooting

Validation Criteria (Bioanalytical Method Validation)

To ensure the method is "self-validating" as per Part 2 requirements, run these checks:

| Parameter | Acceptance Criteria | Notes |

| Recovery | > 85% | Compare pre-extraction spiked vs. post-extraction spiked samples. MAX protocols typically yield >90%. |